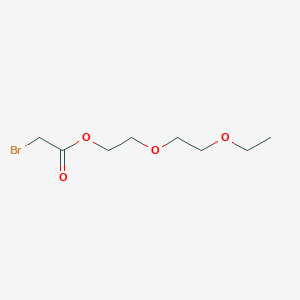
2-(2-Ethoxyethoxy)ethyl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyethoxy)ethyl bromoacetate is an organic compound with the molecular formula C8H15BrO4. It is a colorless to yellow liquid that is used in various chemical synthesis processes. This compound is known for its role as an alkylating agent and is commonly used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Ethoxyethoxy)ethyl bromoacetate typically involves the esterification of bromoacetic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid. The mixture is refluxed to facilitate the esterification process, and the product is then purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the esterification process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)ethyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Esterification: The compound can react with alcohols to form different esters.
Hydrolysis: In the presence of water and a base, the ester bond can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Esterification: Alcohols and a strong acid catalyst like sulfuric acid are used.
Hydrolysis: Water and a base such as sodium hydroxide are used.
Major Products Formed
Nucleophilic Substitution: The major products are substituted esters or ethers.
Esterification: Different esters depending on the alcohol used.
Hydrolysis: Bromoacetic acid and 2-(2-ethoxyethoxy)ethanol.
Scientific Research Applications
2-(2-Ethoxyethoxy)ethyl bromoacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl bromoacetate primarily involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows the compound to modify various substrates, making it useful in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl bromoacetate
- Methyl bromoacetate
- Ethyl chloroacetate
- Ethyl iodoacetate
Comparison
2-(2-Ethoxyethoxy)ethyl bromoacetate is unique due to its ethoxyethoxy group, which provides additional solubility and reactivity compared to simpler bromoacetates. This makes it more versatile in certain chemical reactions and applications .
Properties
CAS No. |
56521-77-8 |
|---|---|
Molecular Formula |
C8H15BrO4 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)ethyl 2-bromoacetate |
InChI |
InChI=1S/C8H15BrO4/c1-2-11-3-4-12-5-6-13-8(10)7-9/h2-7H2,1H3 |
InChI Key |
UNRBNQHRZNWGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















